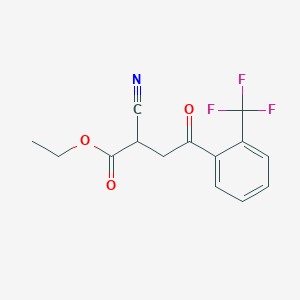

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate

Description

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is an organic compound with the molecular formula C14H12F3NO3. It is known for its unique chemical structure, which includes a cyano group, a trifluoromethyl group, and a keto group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Properties

IUPAC Name |

ethyl 2-cyano-4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-2-21-13(20)9(8-18)7-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,9H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVIJVKKRNWBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Hydroxy derivatives

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-Cyano-4-oxo-4-phenylbutanoate

- Ethyl 2-oxo-4-phenylbutyrate

- 4-Hydroxy-2-(trifluoromethyl)quinoline

Uniqueness

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Biological Activity

Ethyl 2-Cyano-4-oxo-4-(2-(trifluoromethyl)phenyl)butanoate, with the molecular formula C14H12F3NO3, is a synthetic organic compound notable for its unique structural features, including a cyano group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

This compound can be synthesized through a series of reactions involving 2-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate. The synthesis typically follows a Knoevenagel condensation mechanism, which is then followed by cyclization and oxidation processes to yield the final product.

Synthetic Route

- Reaction of 2-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide.

- Knoevenagel condensation leads to the formation of an intermediate.

- Cyclization and oxidation result in the formation of this compound.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

The trifluoromethyl group enhances the compound's lipophilicity and stability, which may facilitate its interaction with biological membranes and targets. The compound has been investigated for several potential activities:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications.

Pharmacokinetics

Research indicates that this compound possesses favorable pharmacokinetic properties:

- Oral Bioavailability : Studies have shown that it maintains significant bioavailability when administered orally.

- Metabolism : The compound undergoes metabolic processes that may involve oxidation and reduction reactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

-

Antitumor Activity : In vivo studies demonstrated that derivatives of this compound exhibited significant antitumor effects in mouse models, suggesting its potential as a lead compound in cancer therapy.

Study Model Outcome Study A MDA-MB-231 TNBC Cell Line IC50 = 0.126 μM Study B Mouse Model Significant reduction in tumor size - Safety Profile : Toxicity assessments have indicated that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

Comparative Analysis

This compound can be compared with structurally similar compounds to evaluate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-Cyano-4-oxo-4-phenylbutanoate | Similar base structure | Moderate enzyme inhibition |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | Different functional groups | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.